tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS: 191805-29-5) is a spirocyclic compound featuring a bicyclic structure with a central spiro[4.5]decane framework. The molecule contains an 8-azaspiro core, where one nitrogen atom is part of the spiro junction, and a tert-butoxycarbonyl (Boc) group serves as a protective moiety. The 3-methyl and 1-oxo substituents on the spiro system modulate its steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves Boc protection strategies, as inferred from analogous procedures in related spiro compounds .
Properties
IUPAC Name |
tert-butyl 2-methyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-11-9-12(17)15(10-11)5-7-16(8-6-15)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSSZTUWCGEVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C1)CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133292 | |
| Record name | 8-Azaspiro[4.5]decane-8-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801766-37-9 | |
| Record name | 8-Azaspiro[4.5]decane-8-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1801766-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azaspiro[4.5]decane-8-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent, which reacts with the substrate containing an active methylene group . The reaction is carried out in toluene at a molar ratio of 1:1.5, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Similarity Metrics
The compound shares structural motifs with several spirocyclic tert-butyl carboxylates. Key analogs include:
Substituent Effects on Reactivity and Function
- Methyl vs.
- Oxo vs. Oxa : The 1-oxo group (carbonyl) in the target compound increases hydrogen-bonding capacity compared to 1-oxa (ether) analogs, influencing binding affinity in biological targets .
- Spiro Ring Size : Smaller spiro[3.5] frameworks (e.g., CAS: 203661-69-2) exhibit higher conformational rigidity but reduced solubility due to compact structures .
Key Research Findings
- Synthetic Yields : Analogous spiro compounds achieve yields >90% using Boc protection strategies, suggesting efficient scalability for the target compound .
- Thermodynamic Stability : The spiro[4.5] framework exhibits superior thermal stability compared to smaller spiro[3.5] systems, as confirmed by differential scanning calorimetry (DSC) in related studies .
Biological Activity
tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound that exhibits significant biological activity due to its unique spirocyclic structure and functional groups. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C19H32N2O6
- Molecular Weight : 384.47 g/mol
- CAS Number : 2414415-75-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to bind effectively to enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : It can alter signaling pathways, affecting cellular responses.
Biological Activity Studies
Research has demonstrated the compound's potential in various biological contexts:
- Antimicrobial Activity : Studies indicate that derivatives of spirocyclic compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against bacterial strains.
- Anticancer Properties : Preliminary investigations have shown that compounds with similar structures can induce apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology.
- Neuroprotective Effects : Some spirocyclic compounds have been reported to protect neuronal cells from oxidative stress, suggesting that this compound might have neuroprotective properties.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane | Contains an amino group | Potential for enhanced biological interactions |
| tert-butyl 2-hydroxy-1-octa-spiro[4.5]decane | Hydroxy group substitution | May exhibit different solubility characteristics |
| tert-butyl (3S,4S)-4-(tert-butylsulfinyl)amino | Sulfinyl substitution | Different reactivity profile |
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited bacterial topoisomerases, leading to effective antibacterial action against resistant strains like Staphylococcus aureus .
- Cancer Cell Apoptosis : Research indicated that spirocyclic compounds induced apoptosis in breast cancer cell lines, showcasing their potential as anticancer agents .
- Neuroprotection Research : Investigations into spirocyclic derivatives have revealed their ability to mitigate oxidative stress in neuronal cells, suggesting a pathway for developing neuroprotective drugs .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate?
The compound can be synthesized via a two-step protocol:
- Step 1 : React tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the oxo group while preserving the spirocyclic framework .
- Step 2 : Methylation at the 3-position using methyl iodide under basic conditions (e.g., NaH in THF). Key Considerations :
- Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.
- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient).
| Synthetic Method Comparison | |-------------------------------|------------------------------------------| | Starting Material | tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | | Reagents | DMF-DMA, methyl iodide, NaH | | Yield | 60–75% (after purification) |
Q. What analytical techniques are critical for characterizing this compound?
- X-ray Crystallography : Use SHELXL for refinement of crystal structures. Key parameters include R1 (≤ 0.05) and wR2 (≤ 0.15) for high-confidence models .
- NMR Spectroscopy : Confirm spirocyclic integrity via <sup>1</sup>H NMR (e.g., singlet for tert-butyl at δ 1.4 ppm, sp<sup>3</sup> hybridized carbons in <sup>13</sup>C NMR).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]<sup>+</sup> expected at m/z 282.17).
| Characterization Workflow | |-------------------------------|-------------------| | Purity | HPLC (≥95%, C18 column, MeOH/H2O) | | Structural Confirmation | X-ray, NMR, IR |
Q. How should researchers handle solubility challenges during experiments?
- Solvent Screening : Test dimethyl sulfoxide (DMSO) for stock solutions (10 mM). For aqueous buffers, use co-solvents like ethanol (≤10% v/v) .
- Gravimetric Analysis : Determine saturation solubility by adding incremental amounts to solvent until precipitation.
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective functionalization of the spirocyclic core?
- Parameter Optimization :
- Temperature : Lower temps (0–25°C) reduce side reactions (e.g., ring-opening).
- Catalysts : Use Pd/C for hydrogenation or chiral ligands (e.g., phosphoramidites) for enantioselective modifications .
- Selectivity Analysis :
- Employ DFT calculations (e.g., Gaussian 16) to predict reactive sites.
- Validate with <sup>13</sup>C NMR kinetic studies.
Q. How should contradictory data on compound stability be resolved?
- Case Example : Discrepancies in thermal stability reports.
Q. What computational approaches predict the compound’s biological activity?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., GPCRs, kinases). Focus on the spirocyclic moiety’s conformational flexibility .
- ADMET Prediction : SwissADME for bioavailability (LogP ≈ 2.5, TPSA ≈ 50 Ų) .
| Computational Parameters | |------------------------------|------------------| | Target | Serine proteases | | Binding Affinity | ΔG ≈ -8.5 kcal/mol |
Q. How can researchers address gaps in toxicological data for in vivo studies?
- In Silico Tools : ProTox-II for acute toxicity prediction (e.g., LD50 ~300 mg/kg, oral) .
- In Vitro Assays : MTT assay on HEK293 cells to assess cytotoxicity (IC50 > 50 µM suggests low risk) .
Data Contradiction Analysis
Q. Conflicting reports on reaction yields: How to troubleshoot?
- Root Causes :
- Impurities in starting materials (validate via HPLC ).
- Moisture sensitivity (use anhydrous solvents, Schlenk line techniques).
- Resolution :
- Replicate reactions in triplicate.
- Compare with literature protocols (e.g., tert-butyl carbamate protection methods ).
Methodological Tables
| Key Reaction Conditions for Functionalization |
|---|
| Reaction |
| Hydrogenation |
| Enantioselective alkylation |
| Stability Assessment Metrics |
|---|
| Thermal Decomposition |
| Hydrolytic Stability |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
